molecular formula C15H12N4O B14370779 5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one CAS No. 91854-23-8

5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14370779
CAS No.: 91854-23-8
M. Wt: 264.28 g/mol
InChI Key: ZFRQXNFUYZQNPK-UHFFFAOYSA-N
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Description

5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is a complex organic compound that features a quinoline moiety attached to a cyclohexadienone structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one typically involves the reaction of quinoline derivatives with hydrazine compounds under controlled conditions. One common method involves the condensation of quinoline-6-carbaldehyde with hydrazine hydrate, followed by cyclization to form the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalyst to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the quinoline moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions include various quinoline derivatives, hydrazine derivatives, and substituted quinoline compounds.

Scientific Research Applications

5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Medicine: Research is ongoing to explore its potential as an anticancer, antimicrobial, and antiviral agent.

    Industry: It is used in the synthesis of dyes, pigments, and other materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes and proteins involved in cellular processes, contributing to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A simpler structure with similar biological activities.

    Hydrazinylidene derivatives: Compounds with similar hydrazine functional groups.

    Cyclohexadienone derivatives: Compounds with similar cyclohexadienone structures.

Uniqueness

5-Amino-6-[2-(quinolin-6-yl)hydrazinylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of a quinoline moiety with a hydrazinylidene-cyclohexadienone structure. This unique combination imparts specific chemical and biological properties that are not observed in simpler or structurally different compounds.

Properties

CAS No.

91854-23-8

Molecular Formula

C15H12N4O

Molecular Weight

264.28 g/mol

IUPAC Name

3-amino-2-(quinolin-6-yldiazenyl)phenol

InChI

InChI=1S/C15H12N4O/c16-12-4-1-5-14(20)15(12)19-18-11-6-7-13-10(9-11)3-2-8-17-13/h1-9,20H,16H2

InChI Key

ZFRQXNFUYZQNPK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)N=NC2=CC3=C(C=C2)N=CC=C3)N

Origin of Product

United States

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